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Introduction
FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and

metabolically stable analog of cholecystokinin octapeptide (CCK-8).[1] As a cholecystokinin-A

(CCK-A) receptor agonist, FPL 14294 has been a subject of interest in preclinical research,

primarily for its significant anorectic (appetite-suppressing) effects. This document provides an

in-depth technical overview of the research conducted on FPL 14294 in animal models,

focusing on its pharmacological activity, mechanism of action, and the experimental protocols

utilized in its evaluation.

Core Research Findings
FPL 14294 has demonstrated potent anorectic activity, particularly when administered

intranasally in rat models.[1] Its enhanced in vivo potency compared to the endogenous ligand

CCK-8 is attributed to its improved metabolic stability and potentially different bioavailability or

receptor kinetics.[1] The anorectic effects of FPL 14294 are mediated through the CCK-A

receptor, as evidenced by inhibition of its activity by the selective CCK-A antagonist MK-329.[1]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on FPL
14294 and its comparison with CCK-8.
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Table 1: In Vivo Anorectic Activity of FPL 14294 vs. CCK-8 in 21-h Fasted Rats[1]

Compound
Administration
Route

Effective Dose Activity Notes

FPL 14294 Intranasal 5 µg/kg
Potent anorectic

activity

CCK-8 Intranasal Up to 500 µg/kg Inactive

FPL 14294 Intraperitoneal
>200x more potent

than CCK-8

Significantly inhibited

3-h food intake

CCK-8 Intraperitoneal Baseline -

Table 2: Receptor Binding and In Vitro Potency

Compound Receptor Affinity
In Vitro Potency
(Gallbladder Contraction)

FPL 14294
Comparable to CCK-8 at CCK-

A and CCK-B receptors
Comparable to CCK-8

CCK-8 - -

Mechanism of Action: Signaling Pathway
FPL 14294 exerts its effects by activating CCK-A receptors, which are G-protein coupled

receptors. The binding of FPL 14294 to the CCK-A receptor initiates a signaling cascade that is

central to its physiological effects, including the induction of satiety.
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Caption: FPL 14294 signaling via the CCK-A receptor.

Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of FPL
14294.

Animal Models
Species: Male Sprague-Dawley rats were predominantly used.

Housing and Acclimatization: Animals were individually housed in a controlled environment

with a standard light-dark cycle. They were acclimatized to the experimental conditions,

including handling and administration procedures, prior to the studies.

Fasting Protocol: For feeding studies, rats were typically fasted for 21 hours to ensure robust

and consistent food intake.

Anorectic Activity Assessment
This workflow outlines the key steps in evaluating the appetite-suppressing effects of FPL
14294.
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Caption: Workflow for assessing anorectic activity.
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Receptor Specificity Determination
To confirm the involvement of specific CCK receptor subtypes, antagonist studies were

performed.

CCK-A Receptor Antagonist: MK-329 was used to assess the role of the CCK-A receptor.

CCK-B Receptor Antagonist: L-365,260 was used to evaluate the involvement of the CCK-B

receptor.

Protocol: The antagonist was administered prior to the administration of FPL 14294. The

subsequent effect on food intake was then measured and compared to the effect of FPL
14294 alone. A blockade of the anorectic effect by a specific antagonist indicates the

involvement of that receptor subtype.

The logical relationship for determining receptor-mediated effects is illustrated below.

FPL 14294 Administration

Anorectic Effect Observed

Pre-treatment with
CCK-A Antagonist (MK-329)

Test with

Pre-treatment with
CCK-B Antagonist (L-365,260)

Test with

Anorectic Effect Blocked Anorectic Effect Not Blocked

Conclusion:
Effect is mediated by

CCK-A Receptors

Conclusion:
Effect is not mediated by

CCK-B Receptors
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Caption: Logic diagram for receptor specificity.

Conclusion
FPL 14294 is a potent, intranasally active anorectic agent that demonstrates the therapeutic

potential of stable CCK-A receptor agonists. The research in animal models, particularly rats,

has been crucial in elucidating its mechanism of action and establishing its efficacy profile. The

detailed experimental protocols and the clear, quantitative outcomes from these studies provide

a solid foundation for further drug development efforts in the area of appetite regulation and

obesity. The use of specific receptor antagonists has been instrumental in confirming that the

satiety-inducing effects of FPL 14294 are mediated through the CCK-A receptor pathway.

Further research could explore the long-term efficacy and safety of FPL 14294 and its analogs

in more complex animal models of obesity and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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